1-Phenylazetidin-2-one
Overview
Description
1-Phenylazetidin-2-one is a compound with the CAS Number 5099-95-61. It has a molecular weight of 147.181. The compound is a pale-yellow to yellow-brown solid2.
Synthesis Analysis
One-pot rapid and efficient series of phenylazetidin-2-ones were synthesized from N,N-dimethylaminobenzaldehyde, different substituted aromatic amines, and phenylacetyl chloride in the presence of a zeolite catalyst under microwave irradiation3.
Molecular Structure Analysis
The molecular formula of 1-Phenylazetidin-2-one is C9H9NO4. The InChI code is 1S/C9H9NO/c11-9-6-7-10 (9)8-4-2-1-3-5-8/h1-5H,6-7H25.
Chemical Reactions Analysis
The process of converting imine (Schiff’s base) to azetidine (β-lactam) through an intermediate of monochloro acetyl chloride is an important synthetic method for the preparation of azetidine-2-ones6.
Physical And Chemical Properties Analysis
1-Phenylazetidin-2-one has a molecular weight of 147.17 g/mol5. It has a topological polar surface area of 20.3 Ų5. The compound is a pale-yellow to yellow-brown solid2.
Scientific Research Applications
Specific Scientific Field
Pharmaceuticals and Medicinal Chemistry
Summary of the Application
1-Phenylazetidin-2-one is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One derivatives . These derivatives have shown promising anticancer, antimicrobial, and antioxidant potential .
Methods of Application or Experimental Procedures
The derivatives were prepared by exploiting the biological potential of 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .
Results or Outcomes
The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines . The results of this research are not specified in the source .
Synthesis of 3-Pyrrole-Substituted 2-Azetidinones
Specific Scientific Field
Organic and Medicinal Chemistry
Summary of the Application
1-Phenylazetidin-2-one is used in the synthesis of 3-pyrrole-substituted 2-azetidinones . These compounds are important in organic and medicinal chemistry .
Methods of Application or Experimental Procedures
A green and practical method for the synthesis of these compounds using catalytic amounts of molecular iodine under microwave irradiation has been developed .
Results or Outcomes
The results of this research are not specified in the source .
Synthesis of Phenazines
Specific Scientific Field
Organic and Medicinal Chemistry
Summary of the Application
1-Phenylazetidin-2-one is used in the synthesis of phenazines . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .
Methods of Application or Experimental Procedures
The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
Results or Outcomes
The results of this research are not specified in the source .
Safety And Hazards
When handling 1-Phenylazetidin-2-one, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak7.
Future Directions
The novel derivative of β-lactams of Imidazole phenylazetidin-2-ones are an important class of heterocycles, having potential biological importance due to their unique features8. This suggests that further research and development in this area could lead to the discovery of new compounds with significant biological activities.
properties
IUPAC Name |
1-phenylazetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPISVEPYALEQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341181 | |
Record name | 1-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylazetidin-2-one | |
CAS RN |
5099-95-6 | |
Record name | 1-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.